Mercury(II) perchlorate hydrate

Catalog No.
S967624
CAS No.
304656-34-6
M.F
Cl2H2HgO9
M. Wt
417.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mercury(II) perchlorate hydrate

CAS Number

304656-34-6

Product Name

Mercury(II) perchlorate hydrate

IUPAC Name

mercury(2+);diperchlorate;hydrate

Molecular Formula

Cl2H2HgO9

Molecular Weight

417.51 g/mol

InChI

InChI=1S/2ClHO4.Hg.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2

InChI Key

OOYSCVKOXPZTGW-UHFFFAOYSA-L

SMILES

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2]

Canonical SMILES

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2]

Mercury(II) perchlorate hydrate is an inorganic compound with the chemical formula Hg ClO4 23H2O\text{Hg ClO}_4\text{ }_2\cdot 3\text{H}_2\text{O} and a molecular weight of approximately 453.54 g/mol. It appears as a white crystalline powder and is known for its high solubility in water, while being insoluble in organic solvents like benzene and hexane . This compound is classified as an oxidizer and is potentially hazardous, being fatal if ingested or absorbed through the skin .

The compound consists of mercury in the +2 oxidation state, coordinated with two perchlorate ions, along with three water molecules of hydration. Mercury(II) perchlorate hydrate is notable for its stability under ambient conditions but can decompose explosively upon dehydration or desolvation .

, primarily as an oxidizing agent. Some notable reactions include:

  • Decomposition Reaction: Upon heating or dehydration, it can break down into mercury(II) oxide and perchloric acid:
    Hg ClO4 23H2OHgO+2HClO4+3H2O\text{Hg ClO}_4\text{ }_2\cdot 3\text{H}_2\text{O}\rightarrow \text{HgO}+2\text{HClO}_4+3\text{H}_2\text{O}
  • Redox Reactions: In the presence of reducing agents, it can facilitate the oxidation of various substrates, making it useful in synthetic organic chemistry.
  • Complex Formation: Mercury(II) perchlorate can form complexes with ligands such as amines or phosphines, altering its reactivity and solubility properties.

Mercury compounds are generally recognized for their toxicity. Mercury(II) perchlorate hydrate exhibits significant biological activity, primarily due to the mercury ion. It is known to be neurotoxic and can cause damage to the kidneys and nervous system upon exposure. Studies have indicated that mercury ions can disrupt cellular functions by interacting with sulfhydryl groups in proteins and enzymes, leading to oxidative stress and cell death .

Due to its potential health hazards, handling this compound requires strict safety protocols to prevent exposure.

Mercury(II) perchlorate hydrate can be synthesized through several methods:

  • Direct Reaction: Mixing mercury(II) oxide or mercury metal with perchloric acid under controlled conditions yields mercury(II) perchlorate:
    HgO+2HClO4Hg ClO4 2+H2O\text{HgO}+2\text{HClO}_4\rightarrow \text{Hg ClO}_4\text{ }_2+\text{H}_2\text{O}
  • Precipitation Method: By reacting a soluble mercury salt with a solution of sodium perchlorate, precipitation of mercury(II) perchlorate can occur:
    Hg NO3 2+2NaClO4Hg ClO4 2+2NaNO3\text{Hg NO}_3\text{ }_2+2\text{NaClO}_4\rightarrow \text{Hg ClO}_4\text{ }_2+2\text{NaNO}_3
  • Hydration Process: The trihydrate form can be obtained by crystallizing the anhydrous compound from water.

Mercury(II) perchlorate hydrate has several applications in various fields:

  • Analytical Chemistry: Used as a reagent for qualitative analysis due to its oxidizing properties.
  • Organic Synthesis: Serves as an oxidizing agent in organic reactions.
  • Research: Employed in studies related to coordination chemistry and materials science due to its unique properties.

Research on interaction studies involving mercury(II) perchlorate hydrate focuses on its reactivity with biological molecules and other chemical species. Notably:

  • Ligand Binding Studies: Investigations into how this compound interacts with different ligands reveal insights into its coordination chemistry.
  • Toxicological Assessments: Studies emphasize understanding the mechanisms by which mercury ions exert their toxic effects on biological systems.

These studies are crucial for developing safety measures and understanding the environmental impact of mercury compounds.

Several compounds share similarities with mercury(II) perchlorate hydrate, particularly within the category of metal perchlorates. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Characteristics
Mercury(I) perchlorateHg2(ClO4)2\text{Hg}_2(\text{ClO}_4)_2Exists as dimercury; less toxic than Mercury(II).
Lead(II) perchloratePb ClO4)2\text{Pb ClO}_4)_2Similar oxidizing properties; more stable than mercury compounds.
Silver perchlorateAgClO4\text{AgClO}_4Less toxic; used in photography and organic synthesis.
Barium perchlorateBa ClO4)2\text{Ba ClO}_4)_2Non-toxic; used in pyrotechnics and explosives.

Mercury(II) perchlorate hydrate stands out due to its specific toxicity profile and unique reactivity patterns compared to these similar compounds. Its ability to form hydrates also differentiates it from other metal perchlorates that may not exhibit such behavior under similar conditions .

Mercury(II) perchlorate hydrate represents a complex inorganic compound whose structural characterization has been the subject of extensive crystallographic investigation. The compound exists in multiple hydrated forms, with the trihydrate and hexahydrate being the most commonly encountered variants in laboratory synthesis and research applications [1] [2] [3].

Crystal System and Unit Cell Parameters

The crystallographic analysis of mercury(II) perchlorate hydrate reveals important structural features that distinguish it from other metal perchlorate complexes. The trihydrate form, with the chemical formula Hg(ClO₄)₂·3H₂O and molecular weight of 453.54 g/mol, crystallizes as white crystalline solids with a density of 4.0 g/cm³ [1] [2]. The compound exhibits high solubility in water while remaining insoluble in non-polar organic solvents such as benzene and hexane [1].

Recent crystallographic studies have provided insights into the structural organization of mercury perchlorate complexes, though complete structural determination of the hydrated forms remains challenging. The complexity arises from the tendency of mercury(II) to form variable coordination geometries and the dynamic nature of water molecules in the crystal lattice [4] [5].

Comparative Crystallographic Analysis

Structural studies of related mercury(II) perchlorate complexes have revealed important crystallographic patterns. For instance, the tetraamminemercury(II) perchlorate complex Hg(NH₃)₄₂ crystallizes in the orthorhombic space group Pnma, providing a reference point for understanding mercury coordination in perchlorate environments [6] [7]. The orthorhombic space group imposes specific symmetry constraints on the tetraamminemercury(II) complexes, which undergo a phase transition at approximately 220 K [6].

The crystal lattice parameters for the Hg(NH₃)₄₂ complex demonstrate the structural framework typical of mercury perchlorate systems. Upon thermal treatment to 400 K, this complex decomposes to form diamminemercury(II) perchlorate Hg(NH₃)₂₂, where mercury atoms form a tetrahedral network connected by perchlorate oxygen atoms with the closest mercury-mercury distance being 3.420(3) Å [6] [8].

Hydration State Variations (Trihydrate vs. Hexahydrate Forms)

Trihydrate Form Characteristics

The trihydrate form of mercury(II) perchlorate, Hg(ClO₄)₂·3H₂O, represents the most extensively characterized variant of this compound series. With a CAS number of 73491-34-6, this form has been the subject of numerous synthetic and analytical studies [2] [3] [9]. The molecular formula Cl₂H₆HgO₁₁ reflects the presence of three water molecules integrated into the crystal structure, contributing significantly to the overall molecular weight of 453.54 g/mol [2].

Thermogravimetric analysis of the trihydrate form reveals critical information about its thermal stability and dehydration behavior. The compound exhibits thermal decomposition upon dehydration, suggesting that the water molecules play a crucial structural role beyond simple solvation [1] [10]. This behavior is consistent with other metal perchlorate hydrates, where water molecules often participate in hydrogen bonding networks that stabilize the crystal structure [11] [12].

Hexahydrate Form Properties

The hexahydrate form, Hg(ClO₄)₂·6H₂O, though less extensively studied than the trihydrate, represents an important variant with distinct structural characteristics . With a theoretical molecular weight of approximately 507.56 g/mol, this form contains three additional water molecules compared to the trihydrate, potentially altering the coordination environment around the mercury center and the overall crystal packing arrangement .

The existence of multiple hydration states reflects the flexible coordination chemistry of mercury(II) in perchlorate environments. This polymorphism is characteristic of mercury compounds, where the metal center can accommodate varying numbers of ligands depending on crystallization conditions, temperature, and humidity [4] [14].

Hydration State Stability and Interconversion

The relationship between different hydration states of mercury(II) perchlorate follows patterns observed in other metal perchlorate systems. Environmental factors such as relative humidity, temperature, and atmospheric pressure can influence the equilibrium between hydrated forms [15]. Studies of similar compounds have shown that dehydration processes often proceed through intermediate hydration states, suggesting that mercury(II) perchlorate may exhibit similar behavior under controlled conditions [15].

The thermal analysis of mercury perchlorate hydrates indicates that dehydration can lead to the formation of lower hydrates that may be capable of explosive decomposition [1]. This characteristic highlights the importance of understanding the structural relationships between different hydration states for safe handling and storage of these compounds.

Coordination Geometry of Hg²⁺ in Perchlorate Complexes

Structural Diversity in Mercury Perchlorate Complexes

The coordination chemistry of mercury(II) in perchlorate systems demonstrates remarkable structural diversity. Studies of mercury complexes with various ligands have revealed coordination numbers ranging from 2 to 9, with geometries spanning from linear to complex polyhedral arrangements [4] [5]. In the case of [Hg(L1)(ClO₄)₂] complexes, where L1 represents a pentadentate ligand, mercury can achieve coordination numbers of 7-9 through a combination of ligand coordination and perchlorate binding [4].

The structural characterization of these complexes has revealed two polymorphic forms crystallizing in different space groups (P1̄ and P21/c), demonstrating the tendency of mercury perchlorate systems to exhibit structural polymorphism [4]. These polymorphs feature mixtures of monodentate, anisobidentate, and bidentate perchlorate coordination modes, providing the first examples of tricapped trigonal prismatic mercury(II) coordination geometry as well as additional examples of the rare square antiprismatic mercury(II) coordination geometry [4].

Perchlorate Coordination Modes

The coordination behavior of perchlorate anions with mercury(II) centers exhibits significant variability compared to other metal systems. Mercury-perchlorate interactions typically involve Hg-O(perchlorate) bond distances ranging from 2.66 to 3.02 Å, with the specific values depending on the coordination environment and the presence of other ligands [17] [4] [18]. The perchlorate anions can coordinate in monodentate, bidentate, or bridging modes, contributing to the structural complexity of mercury perchlorate systems [4] [18].

In seven-coordinate mercury complexes, perchlorate coordination has been observed with Hg-O distances of approximately 3.018(4) Å, representing relatively weak interactions that allow for structural flexibility [18]. This weak coordination preference of perchlorate toward mercury centers influences the overall coordination modes, often leading to the exclusion of perchlorate from the primary coordination sphere in favor of stronger-binding ligands [18].

Thermal Effects on Coordination Geometry

Temperature-dependent structural studies have revealed important information about the dynamic behavior of mercury coordination in perchlorate systems. The phase transition observed in Hg(NH₃)₄₂ at approximately 220 K involves changes in the coordination geometry around mercury, with the loss of imposed crystallographic symmetry leading to structural reorganization [6] [7]. These thermal effects demonstrate the relatively flexible nature of mercury coordination bonds and the potential for structural rearrangement under varying conditions.

The decomposition of tetraamminemercury(II) perchlorate to diamminemercury(II) perchlorate at elevated temperatures (400 K) results in a coordination change from distorted tetrahedral to linear geometry, with a significant decrease in the mean Hg-N bond distance from approximately 2.23 Å to 2.055(6) Å [6] [8]. This transformation illustrates the temperature-dependent coordination preferences of mercury(II) and the role of perchlorate anions in maintaining structural integrity through bridging interactions.

PropertyTrihydrate FormHexahydrate Form
Chemical FormulaHg(ClO₄)₂·3H₂OHg(ClO₄)₂·6H₂O
Molecular Weight (g/mol)453.54507.56
CAS Number73491-34-6N/A
Density (g/cm³)4.0N/A
Crystal ColorWhiteWhite
Crystal FormCrystallineCrystalline
Solubility in WaterHighly solubleHighly soluble
Thermal StabilityDecomposes upon dehydrationDecomposes upon dehydration
CompoundCoordination NumberGeometryHg-N Bond Distance (Å)Hg-O Bond Distance (Å)Space Group
Hg(NH₃)₄[6]4Distorted tetrahedral2.175-2.277N/APnma
Hg(NH₃)₂[6]2Linear2.055N/AUnknown
[Hg(L1)(ClO₄)₂] [4]7-9Tricapped trigonal prismatic/square antiprismaticN/AVariableP1̄ and P21/c
Hg(ClO₄)₂·3H₂OUnknownNot determinedN/AUnknownUnknown
Hg(ClO₄)₂·6H₂OUnknownNot determinedN/AUnknownUnknown
Metal IonPerchlorate Coordination ModeM-O(ClO₄) Distance (Å)Hydration NumberPreferred Coordination
Hg²⁺ [17] [4]Monodentate/bidentate (variable)2.66-3.023-62-4 (linear to tetrahedral)
Cd²⁺ [4]MonodentateVariableVariable4-8
Zn²⁺ [4]MonodentateVariableVariable4-6
Ca²⁺ [11]Monodentate2.31-2.534-68-9
Sr²⁺ [12]Monodentate2.34-2.533-97-9

GHS Hazard Statements

H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H300+H310+H330 (100%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Oxidizer;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2024-04-14

Explore Compound Types